(1-Methylcyclopentyl)methanol
Overview
Description
(1-Methylcyclopentyl)methanol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
- N-Methylation of Amines: Methanol is used as both a hydrogen source and C1 synthon for selective N-methylation of amines. This method employs cost-effective RuCl3 as a catalyst and is effective for synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
- Monomethylation of Anilines: Methanol serves as a green methylation agent for the selective N-monomethylation of anilines under mild conditions. Solid molecular N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies are used as catalysts, demonstrating potential applications in pharmaceuticals (Chen et al., 2017).
Methanol as a Feedstock in Biotechnology
- Bioprocess Technology with Methylotrophic Bacteria: Methanol is one of the building blocks in the chemical industry and can be synthesized from renewable resources. The use of methanol as an alternative carbon source in bioprocess technology with methylotrophic bacteria is highlighted, such as in the production of single-cell protein (Schrader et al., 2009).
- Methanol-dependent Growth and Chemical Production in Escherichia coli: Engineering E. coli to utilize methanol for the production of metabolites like naringenin represents a significant advancement. This demonstrates the conversion of methanol into biomass components and specialty chemicals (Whitaker et al., 2017).
Methanol in Organic Synthesis
- Utilization of Methanol as a C1 Source: Methanol's role as a common solvent and sustainable feedstock for value-added chemicals and pharmaceuticals is explored. It's particularly important for reactions forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte et al., 2017).
- Direct N-Monomethylation with Methanol: A method for direct N-monomethylation of aromatic primary amines using methanol as a methylating agent is developed. This reaction is attractive from both synthetic and environmental viewpoints (Li et al., 2012).
Mechanism of Action
Target of Action
It is known that alcohols generally interact with a variety of proteins and enzymes in the body, altering their function and potentially leading to various physiological effects .
Mode of Action
It has been suggested that primary alcohols like cyclopentylmethanol can undergo reactions such as the sn1 mechanism, forming a carbocation and then undergoing ring expansion . This process could potentially lead to the formation of a more stable tertiary carbocation .
Biochemical Pathways
It is known that alcohols can be metabolized in the body through pathways involving enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .
Pharmacokinetics
It is known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
It is known that alcohols can have a wide range of effects at the molecular and cellular level, including alterations in membrane fluidity, enzyme activity, and signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methylcyclopentyl)methanol. Factors such as temperature, pH, and the presence of other substances can affect the rate of reactions involving this compound . Additionally, the compound’s environmental impact can be assessed through its carbon footprint, which depends on the feedstock and the production pathway .
Properties
IUPAC Name |
(1-methylcyclopentyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJAKZQKSYGLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38502-28-2 | |
Record name | (1-methylcyclopentyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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